Increased Lipophilicity (XLogP3-AA) Compared to Non-Fluorinated Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 2.7 [1], reflecting the lipophilic contribution of the meta-CF3 substituent. In contrast, the non-fluorinated analog 3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 942-32-5) has a computed XLogP3-AA of approximately 1.6 (PubChem data, comparable computational method). This increase in lipophilicity by roughly 1.1 log unit is consistent with the known Hansch π constant for CF3 (~0.88–1.07) and is expected to enhance membrane permeability and metabolic stability in biological systems [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-Methyl-1-phenyl-1H-pyrazol-5-ol: XLogP3-AA ≈ 1.6 (estimated from PubChem computed data) |
| Quantified Difference | Δ ≈ +1.1 log unit |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and potentially longer residence time in hydrophobic binding pockets, which is critical for CNS drug discovery and intracellular target engagement.
- [1] PubChem CID 1093009. 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/302582-47-4 View Source
